![molecular formula C8H12N4O B2887861 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856095-16-3](/img/structure/B2887861.png)
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
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Description
“5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 1505969-56-1 . It has a molecular weight of 180.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O/c1-12-7(9)6(4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) . This indicates the presence of a cyclopropyl group, a methyl group, and an amino group attached to a pyrazole ring, along with a carboxamide group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
5-amino-N-cyclopropyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(9)4-6(11-12)8(13)10-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIVOWKKIPYLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide |
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